
2,3'-Dibromo-5'-iodoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’-Dibromo-5’-iodoacetophenone is a halogenated acetophenone derivative characterized by the presence of bromine and iodine atoms on its aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Dibromo-5’-iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method is the bromination of 2-hydroxy-3,5-diiodoacetophenone in acetic acid at elevated temperatures (70-80°C) under light irradiation . Another approach involves the reaction of bromine with 4-hydroxy-3,5-diiodoacetophenone in boiling chloroform .
Industrial Production Methods
Industrial production methods for 2,3’-Dibromo-5’-iodoacetophenone are not well-documented in the literature. the general principles of halogenation reactions and the use of appropriate solvents and catalysts can be applied to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
2,3’-Dibromo-5’-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The carbonyl group in acetophenone derivatives can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted acetophenone derivatives with various functional groups.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Oxidation and Reduction Reactions: Carboxylic acids or alcohols, respectively.
Applications De Recherche Scientifique
2,3’-Dibromo-5’-iodoacetophenone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3’-Dibromo-5’-iodoacetophenone involves its reactivity due to the presence of electron-withdrawing halogen atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromo-3-iodoacetophenone: Another halogenated acetophenone derivative with similar reactivity and applications.
2,4-Dibromoacetophenone: A related compound with two bromine atoms, used in similar types of chemical reactions.
2-Bromo-4’-methylacetophenone: A brominated acetophenone with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2,3’-Dibromo-5’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and potential for diverse applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C8H5Br2IO |
|---|---|
Poids moléculaire |
403.84 g/mol |
Nom IUPAC |
2-bromo-1-(3-bromo-5-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2IO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 |
Clé InChI |
SCSPVQNYEXGFFO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Br)I)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
![Ethyl3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13122501.png)
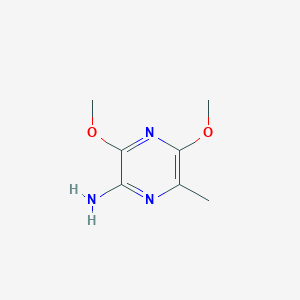
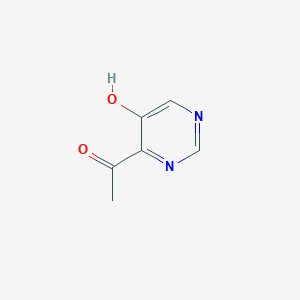
![Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
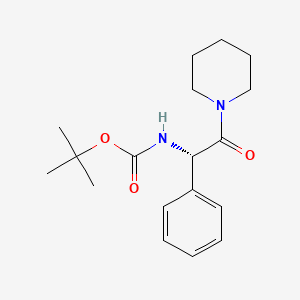
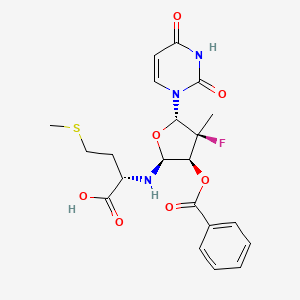
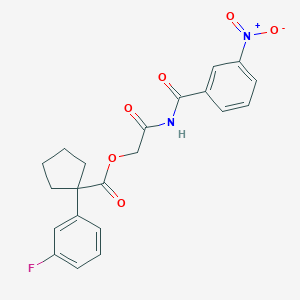
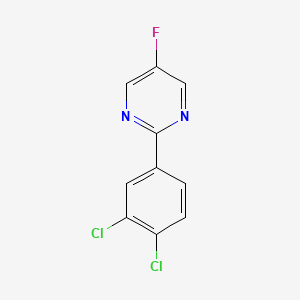
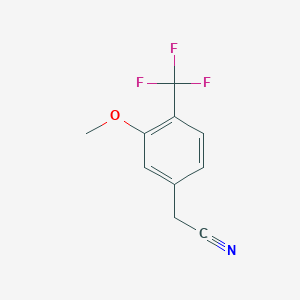
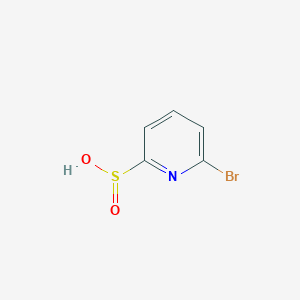

![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)
